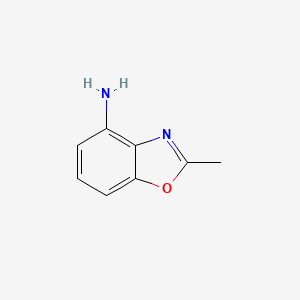

2-Methyl-1,3-benzoxazol-4-amine

Overview

Description

2-Methyl-1,3-benzoxazol-4-amine (also known as MBX) is an organic compound that has been gaining attention in recent years for its potential applications in a variety of scientific fields. MBX is a derivative of benzoxazole, a heterocyclic compound with a five-membered ring structure that contains both nitrogen and oxygen atoms. Its unique structure gives MBX a wide range of properties, such as high solubility in both water and organic solvents, low toxicity, and a low melting point. As a result, MBX has been used in a variety of applications, including organic synthesis, drug design, and biochemistry.

Scientific Research Applications

Directing Group in Alkylation Reactions

The benzoxazole moiety, including 2-Methyl-1,3-benzoxazol-4-amine, is utilized as a removable activating and directing group in the alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. It can be introduced through oxidative coupling or SNAr reaction and removed by hydroxide or hydride reduction. This shows its utility in regioselective alkylation processes (Lahm & Opatz, 2014).

Electrocatalytic Amination

This compound plays a significant role in electrochemically initiated oxidative amination processes. This method leads to the direct formation of 2-aminobenzoxazoles, utilizing catalytic quantities of tetraalkylammonium halide redox catalysts under constant current conditions in an undivided cell, reducing waste and simplifying the isolation process (Gao et al., 2014).

Antimicrobial Activities

Derivatives of benzoxazole, such as this compound, have been synthesized and shown to possess antimicrobial activities. The presence of a cyclic amine moiety in the benzoxazole scaffold is significant in determining the antimicrobial efficacy of these compounds (Bektaş et al., 2007).

Applications in Coordination Chemistry

This compound has been used in synthesizing novel compounds for coordination chemistry. For instance, a compound combining 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups was synthesized, demonstrating potential for creating diverse coordination complexes (Téllez et al., 2013).

Synthesis of Amidines and Benzoxazoles

This compound is integral in the synthesis of amidines and 2-substituted benzoxazoles from N-heterocyclic nitriles under mild conditions. This showcases its role in facilitating atom-economical processes in organic synthesis (Garduño & García, 2015).

Anticancer Agent Synthesis

Derivatives of this compound have been investigated for their potential as anticancer agents. The synthesis of cyclic amine-containing benzoxazole and benzoxazolone derivatives indicated their cytotoxic effectiveness against human cancer cell lines (Murty et al., 2011).

Transition-Metal-Free Amination

It is involved in efficient, transition-metal-free amination processes. This method produces desirable 2-aminobenzoxazoles using catalytic amounts of tetrabutylammonium iodide with aqueous solutions of hydrogen peroxide or tertiary butyl hydroperoxide as co-oxidants (Froehr et al., 2011).

Mechanism of Action

Target of Action

2-Methyl-1,3-benzoxazol-4-amine is a member of the benzoxazole family, a group of compounds known for their wide range of biological activities Benzoxazoles have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Mode of Action

Benzoxazoles are known to interact with their targets, leading to various biological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Biochemical Pathways

Benzoxazoles are known to influence a broad substrate scope and functionalization, offering several biological activities .

Pharmacokinetics

The compound’s molecular weight is 14817 , which could potentially influence its bioavailability.

Result of Action

Benzoxazoles are known to exhibit several biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

2-Methyl-1,3-benzoxazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to fungal proteins, disrupting their normal function and leading to antifungal effects .

Cellular Effects

The effects of this compound on cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, thereby reducing cell viability . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For example, it can downregulate the expression of genes associated with cell growth, leading to reduced tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting their activity. For instance, it can inhibit the activity of enzymes involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, this compound can activate certain signaling pathways that lead to cell death, further contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its biological activity, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects with minimal toxicity . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further influence metabolic flux and alter metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of this compound is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action .

Properties

IUPAC Name |

2-methyl-1,3-benzoxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEULNBJKLTXMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442335 | |

| Record name | 2-Methyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342897-54-5 | |

| Record name | 2-Methyl-1,3-benzoxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

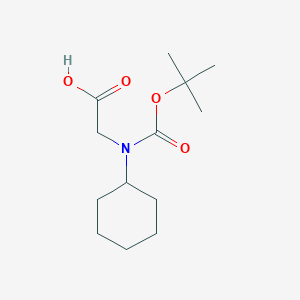

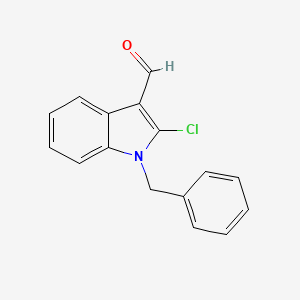

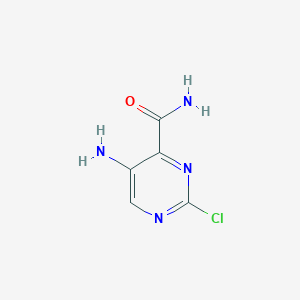

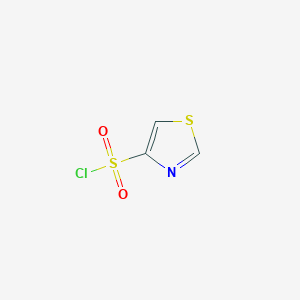

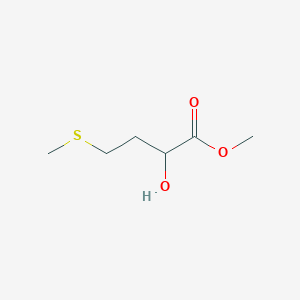

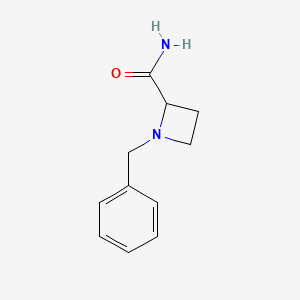

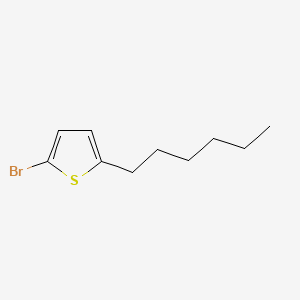

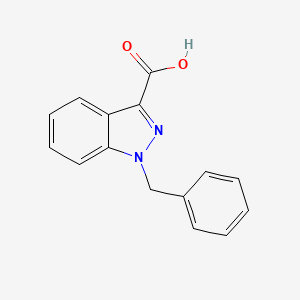

Synthesis routes and methods I

Procedure details

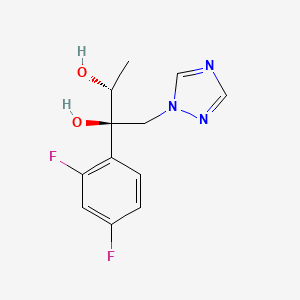

Synthesis routes and methods II

Procedure details

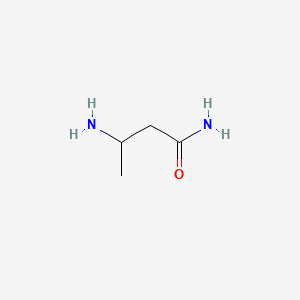

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

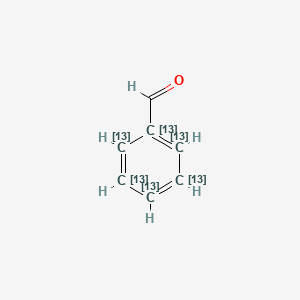

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate](/img/structure/B1278351.png)